Octane, 1-ethoxy-3,7-dimethyl-
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Overview
Description
Octane, 1-ethoxy-3,7-dimethyl- is an organic compound with the molecular formula C12H24O. It is also known by other names such as 3-ethoxy-3,7-dimethyl-1,6-octadiene, ethyl linalool, and ethoxylinalool . This compound is a member of the ether family and is characterized by its pleasant floral odor, making it a valuable component in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers like Octane, 1-ethoxy-3,7-dimethyl- is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of Octane, 1-ethoxy-3,7-dimethyl-, the reaction would involve the ethoxide ion reacting with a suitable alkyl halide.
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes . For Octane, 1-ethoxy-3,7-dimethyl-, the industrial production would likely involve the reaction of ethanol with a suitable precursor under acidic conditions.
Chemical Reactions Analysis
Types of Reactions
Octane, 1-ethoxy-3,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated ethers.
Scientific Research Applications
Octane, 1-ethoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the fragrance industry due to its pleasant floral odor.
Mechanism of Action
The mechanism of action of Octane, 1-ethoxy-3,7-dimethyl- involves its interaction with various molecular targets and pathways. As an ether, it can act as a solvent, facilitating the dissolution of other compounds and enhancing their reactivity. Its pleasant odor is due to its ability to interact with olfactory receptors in the nasal cavity, triggering a sensory response.
Comparison with Similar Compounds
Octane, 1-ethoxy-3,7-dimethyl- can be compared with other similar compounds such as:
1-Octanol, 3,7-dimethyl-: Similar in structure but differs in the functional group (alcohol vs. ether).
1,6-Octadiene, 3,7-dimethyl-: Similar in structure but lacks the ethoxy group.
Ethyl linalool: Another name for Octane, 1-ethoxy-3,7-dimethyl-, highlighting its use in the fragrance industry.
Uniqueness
The uniqueness of Octane, 1-ethoxy-3,7-dimethyl- lies in its combination of a pleasant floral odor and its versatility in chemical reactions. Its ability to undergo various types of reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
22810-10-2 |
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Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
1-ethoxy-3,7-dimethyloctane |
InChI |
InChI=1S/C12H26O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h11-12H,5-10H2,1-4H3 |
InChI Key |
HCHHIPCZJSRFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC(C)CCCC(C)C |
Origin of Product |
United States |
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